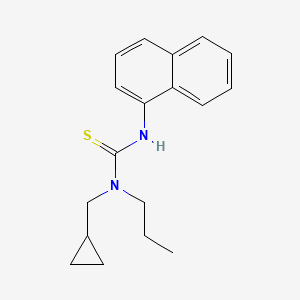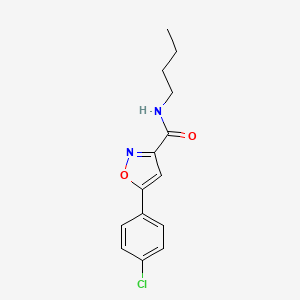
N-(2-furylmethyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
説明
N-(2-furylmethyl)-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, commonly known as Furosemide, is a widely used diuretic medication that helps to remove excess fluid from the body. It is a sulfonamide-based loop diuretic that is commonly used in the treatment of edema, hypertension, and congestive heart failure. Furosemide has been a popular choice for medical professionals due to its fast-acting nature and effectiveness in treating these conditions.
作用機序
Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidneys, which leads to increased excretion of water and electrolytes. This results in a decrease in blood volume and a reduction in edema.
Biochemical and physiological effects:
Furosemide has been shown to have a number of biochemical and physiological effects on the body. It can cause a decrease in blood pressure, an increase in urine output, and a decrease in plasma volume. It can also lead to changes in electrolyte levels, including hypokalemia, hyponatremia, and hypochloremia.
実験室実験の利点と制限
Furosemide has a number of advantages and limitations when used in lab experiments. Its fast-acting nature and effectiveness in treating edema and hypertension make it a popular choice for researchers. However, its potential to cause electrolyte imbalances and other side effects must be taken into consideration when designing experiments.
将来の方向性
There are a number of future directions that could be explored in relation to Furosemide. One potential area of research is the development of new and improved diuretic medications that are more effective and have fewer side effects. Another area of interest is the use of Furosemide in combination with other medications to treat a wider range of medical conditions. Additionally, further studies could be conducted to better understand the mechanism of action of Furosemide and its effects on the body.
科学的研究の応用
Furosemide has been extensively studied for its diuretic properties and its effectiveness in treating various medical conditions. It has been used in numerous clinical trials and studies to evaluate its efficacy and safety in treating edema, hypertension, and congestive heart failure.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-4-methylsulfanyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-24-16-7-6-14(11-15(16)17(20)19-8-2-3-9-19)25(21,22)18-12-13-5-4-10-23-13/h4-7,10-11,18H,2-3,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEPLPOMXIIHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-{3-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4728712.png)
![3-[4-(4-morpholinylsulfonyl)phenyl]-N-propylpropanamide](/img/structure/B4728720.png)



![1-[(4-bromophenoxy)methyl]-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4728756.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4728770.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B4728784.png)
![N-(2-methoxyethyl)-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4728788.png)
![3-[3-(4-bromo-2-isopropylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4728792.png)
![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B4728793.png)

